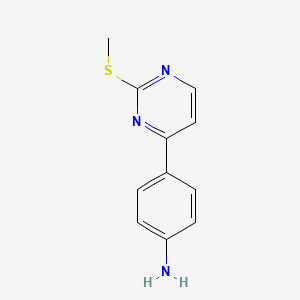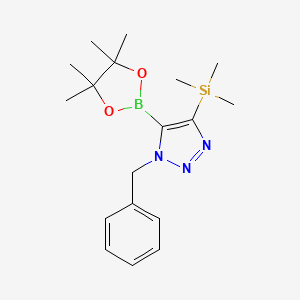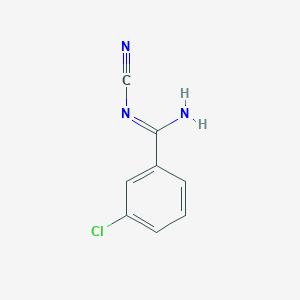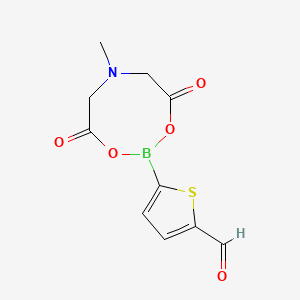
4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . Another method involves the reaction of 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray study . The title compound was obtained by reaction of 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the transformation of 5-acetyl-4-aminopyrimidines into pyrido [2,3- d ]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound “1- (3,4-dichlorophenyl)-2- [2- (methylsulfanyl)-4-pyrimidinyl]ethanone” has a melting point of 135 - 136°C .Applications De Recherche Scientifique
Application Summary
“4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine” is used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives . These compounds are important due to their wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Methods of Application
The synthesis involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH. When acylated with carboxylic anhydrides or acid chlorides, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .
Results or Outcomes
The results of these reactions are new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . These compounds have shown promising biological activity, making them potential candidates for further pharmaceutical research .
Synthesis of Racemic N-methyl-4-[2-(methylsulfanyl)-pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine
Application Summary
This compound is synthesized by cycloaddition of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride and subsequent N-methylation of 4-[2-(methylsulfanyl)-pyrimidin-4-yl]-1-(tetrahydrofuran-2-yl)-1H-pyrazol-5-amine with methyl iodide .
Methods of Application
The synthesis involves the reaction of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride, followed by N-methylation with methyl iodide .
Results or Outcomes
The result of this reaction is the compound Racemic N-methyl-4-[2-(methylsulfanyl)-pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine .
Synthesis of 1-cyclopropyl-3-(2-(methylsulfanyl) pyrimidin-4-yl) propan-2-one
Application Summary
This compound is synthesized from 1-cyclopropyl-3-(2-(methylsulfanyl) pyrimidin-4-yl) propan-2-one .
Methods of Application
The synthesis involves stirring a solution of 1-cyclopropyl-3-(2-(methylsulfanyl) pyrimidin-4-yl) propan-2-one in DMF-DMA at 80 °C for 2 hours .
Results or Outcomes
The result of this reaction is the compound 1-cyclopropyl-3-(2-(methylsulfanyl) pyrimidin-4-yl) propan-2-one .
Synthesis of Racemic N-methyl-4-[2-(methylsulfanyl)-pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine
Application Summary
This compound is synthesized by cycloaddition of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride and subsequent N-methylation of 4-[2-(methylsulfanyl)-pyrimidin-4-yl]-1-(tetrahydrofuran-2-yl)-1H-pyrazol-5-amine with methyl iodide .
Methods of Application
The synthesis involves the reaction of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride, followed by N-methylation with methyl iodide .
Results or Outcomes
The result of this reaction is the compound Racemic N-methyl-4-[2-(methylsulfanyl)-pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine .
Synthesis of 1-cyclopropyl-3-(2-(methylsulfanyl) pyrimidin-4-yl) propan-2-one
Application Summary
This compound is synthesized from 1-cyclopropyl-3-(2-(methylsulfanyl) pyrimidin-4-yl) propan-2-one .
Methods of Application
The synthesis involves stirring a solution of 1-cyclopropyl-3-(2-(methylsulfanyl) pyrimidin-4-yl) propan-2-one in DMF-DMA at 80 °C for 2 hours .
Results or Outcomes
The result of this reaction is the compound 1-cyclopropyl-3-(2-(methylsulfanyl) pyrimidin-4-yl) propan-2-one .
Propriétés
IUPAC Name |
4-(2-methylsulfanylpyrimidin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-15-11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEYMEPFBCFBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1404611.png)
![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)
![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride](/img/structure/B1404614.png)
![6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1404615.png)



![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)




